N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.14197277 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction between the compound and these pockets inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways. This disruption prevents the bacteria from producing essential proteins, leading to their death .
Pharmacokinetics
Similar compounds have been shown to undergo a series of acetylation and glucuronidation, forming a metabolic product with unique pharmacologic properties .
Result of Action
The result of the compound’s action is potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Biochemical Analysis
Biochemical Properties
It has been found that some compounds with similar structures have shown potent antimicrobial activity against Gram-positive bacteria . This suggests that N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide may interact with certain enzymes and proteins in these organisms, potentially influencing their biochemical reactions .
Cellular Effects
Similar compounds have been shown to have cytotoxic effects on certain cell types . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies of similar compounds have revealed interactions with the switch region of bacterial RNA polymerase . This suggests that this compound may exert its effects at the molecular level through similar interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-5-25-14-7-9-17-15(10-14)19(12(2)26-17)20(22)21-16-8-6-13(23-3)11-18(16)24-4/h6-11H,5H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDMKKUIHOSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.